Cas no 20919-42-0 (N-Iodophthalimide)

N-Iodophthalimide structure
N-Iodophthalimide structure
Product name:N-Iodophthalimide
CAS No:20919-42-0
MF:C8H4INO2
MW:273.027334213257
MDL:MFCD32062916
CID:1396877
PubChem ID:192981

N-Iodophthalimide Chemical and Physical Properties

Names and Identifiers

    • 2-iodo-1H-isoindole-1,3(2H)-dione
    • 1H-isoindole-1,3(2H)-dione, 2-iodo-
    • N-Iodophthalimide
    • 2-iodoisoindole-1,3-dione
    • ISZGNNPTDCJIIS-UHFFFAOYSA-N
    • MFCD32062916
    • DTXSID10175076
    • AKOS037645684
    • AS-62223
    • SCHEMBL487827
    • 2-iodo-2,3-dihydro-1H-isoindole-1,3-dione
    • 2-Iodoisoindoline-1,3-dione
    • I1052
    • D91219
    • 20919-42-0
    • DTXCID7097567
    • MDL: MFCD32062916
    • Inchi: 1S/C8H4INO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
    • InChI Key: ISZGNNPTDCJIIS-UHFFFAOYSA-N
    • SMILES: IN1C(C2=C([H])C([H])=C([H])C([H])=C2C1=O)=O

Computed Properties

  • Exact Mass: 272.92822
  • Monoisotopic Mass: 272.92868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 37.4

Experimental Properties

  • Density: 2.2±0.1 g/cm3
  • Boiling Point: 355.7±25.0 °C at 760 mmHg
  • Flash Point: 168.9±23.2 °C
  • PSA: 37.38
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-Iodophthalimide Security Information

N-Iodophthalimide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB19128-1g
1H-Isoindole-1,3(2H)-dione, 2-iodo-
20919-42-0 98%(T)
1g
$35.00 2024-04-20
Aaron
AR002KRO-5g
1H-Isoindole-1,3(2H)-dione, 2-iodo-
20919-42-0 96%
5g
$81.00 2025-02-10
Aaron
AR002KRO-25g
1H-Isoindole-1,3(2H)-dione, 2-iodo-
20919-42-0 96%
25g
$295.00 2025-02-10
Ambeed
A1154220-25g
2-Iodoisoindoline-1,3-dione
20919-42-0 97%
25g
$274.0 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I1052-5G
N-Iodophthalimide
20919-42-0 >98.0%(T)
5g
¥650.00 2023-09-07
eNovation Chemicals LLC
D754444-5g
1H-Isoindole-1,3(2H)-dione, 2-iodo-
20919-42-0 98.0%
5g
$185 2023-05-10
eNovation Chemicals LLC
D754444-25g
1H-Isoindole-1,3(2H)-dione, 2-iodo-
20919-42-0 98.0%
25g
$425 2023-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I1052-5G
N-Iodophthalimide
20919-42-0 98.0%(T)
5G
¥665.0 2022-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N865286-5g
N-Iodophthalimide
20919-42-0 ≥98%
5g
668.00 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I1052-25G
N-Iodophthalimide
20919-42-0 98.0%(T)
25G
¥2190.0 2022-07-28

Additional information on N-Iodophthalimide

Professional Introduction to N-Iodophthalimide (CAS No. 20919-42-0)

N-Iodophthalimide, a compound with the chemical identifier CAS No. 20919-42-0, is a versatile and highly reactive molecule that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, characterized by its iodine substituent on a phthalimide backbone, exhibits unique chemical properties that make it invaluable in various synthetic transformations and as an intermediate in the development of novel therapeutic agents.

The phthalimide moiety is a well-known scaffold in medicinal chemistry, renowned for its stability and ability to participate in diverse chemical reactions. The introduction of an iodine atom at the para position of the phthalimide ring enhances its reactivity, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the design of advanced pharmaceuticals.

In recent years, N-Iodophthalimide has been extensively studied for its applications in the synthesis of bioactive molecules. One of the most notable areas of research involves its use as a precursor in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the reactivity of N-Iodophthalimide, researchers have been able to develop highly specific inhibitors that target aberrant kinase activity.

Moreover, N-Iodophthalimide has found utility in the field of materials science. Its ability to undergo metal-catalyzed coupling reactions makes it an excellent candidate for the synthesis of conjugated polymers and organic semiconductors. These materials are essential components in the development of next-generation electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The unique electronic properties of N-Iodophthalimide-based polymers have been harnessed to improve device performance, offering promising avenues for innovation.

Recent advancements in synthetic methodologies have further expanded the applications of N-Iodophthalimide. For instance, palladium-catalyzed cross-coupling reactions involving this compound have enabled the efficient construction of biaryl structures, which are prevalent in many biologically active molecules. These techniques have streamlined the synthesis of complex pharmaceuticals, reducing both cost and environmental impact.

The role of N-Iodophthalimide in drug discovery has also been highlighted by its use as a building block for protease inhibitors. Proteases are enzymes that cleave peptide bonds and are involved in various physiological processes. Inhibiting specific proteases has therapeutic potential for conditions such as inflammation and infection. Researchers have utilized N-Iodophthalimide to develop novel inhibitors with improved selectivity and efficacy.

In conclusion, N-Iodophthalimide (CAS No. 20919-42-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique reactivity and structural features make it an indispensable tool in organic synthesis, pharmaceutical development, and materials science. As research continues to uncover new methodologies and applications, the significance of N-Iodophthalimide is poised to grow even further, driving innovation and progress in these fields.

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